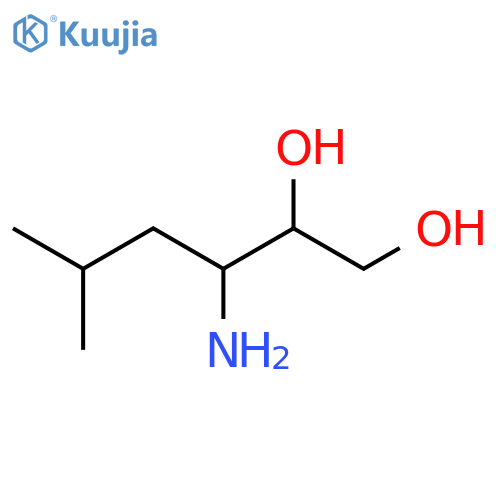Cas no 1822585-47-6 (1,2-Hexanediol, 3-amino-5-methyl-)

1822585-47-6 structure
商品名:1,2-Hexanediol, 3-amino-5-methyl-
CAS番号:1822585-47-6
MF:C7H17NO2
メガワット:147.21538233757
MDL:MFCD24497910
CID:5608021
PubChem ID:85255378
1,2-Hexanediol, 3-amino-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,2-Hexanediol, 3-amino-5-methyl-
- 1822585-47-6
- 3-AMINO-5-METHYLHEXANE-1,2-DIOL
- SCHEMBL1132493
- EN300-840570
-
- MDL: MFCD24497910
- インチ: 1S/C7H17NO2/c1-5(2)3-6(8)7(10)4-9/h5-7,9-10H,3-4,8H2,1-2H3
- InChIKey: OMCIQBXZJIKYIY-UHFFFAOYSA-N
- ほほえんだ: C(O)C(O)C(N)CC(C)C
計算された属性
- せいみつぶんしりょう: 147.125928785g/mol
- どういたいしつりょう: 147.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 85.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- 密度みつど: 1.023±0.06 g/cm3(Predicted)
- ふってん: 285.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 12.13±0.45(Predicted)
1,2-Hexanediol, 3-amino-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840570-1.0g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 1.0g |
$1414.0 | 2025-02-21 | |
| Enamine | EN300-840570-5.0g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 5.0g |
$4102.0 | 2025-02-21 | |
| Enamine | EN300-840570-0.5g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.5g |
$1357.0 | 2025-02-21 | |
| Enamine | EN300-840570-5g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 5g |
$4102.0 | 2023-09-02 | ||
| Enamine | EN300-840570-0.1g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.1g |
$1244.0 | 2025-02-21 | |
| Enamine | EN300-840570-10.0g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 10.0g |
$6082.0 | 2025-02-21 | |
| Enamine | EN300-840570-0.25g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.25g |
$1300.0 | 2025-02-21 | |
| Enamine | EN300-840570-1g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 1g |
$1414.0 | 2023-09-02 | ||
| Enamine | EN300-840570-10g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 10g |
$6082.0 | 2023-09-02 | ||
| Enamine | EN300-840570-0.05g |
3-amino-5-methylhexane-1,2-diol |
1822585-47-6 | 95.0% | 0.05g |
$1188.0 | 2025-02-21 |
1,2-Hexanediol, 3-amino-5-methyl- 関連文献
-
1. Water
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1822585-47-6 (1,2-Hexanediol, 3-amino-5-methyl-) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
